(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone
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Overview
Description
Mechanism of Action
Target of Action
The primary target of CAY10647 is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
CAY10647 interacts with tubulin by binding to it . This binding prevents the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cellular processes that rely on microtubules, such as cell division and intracellular transport, are affected .
Biochemical Pathways
The inhibition of tubulin polymerization by CAY10647 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly mitosis, where microtubules play a critical role in chromosome segregation . By preventing tubulin polymerization, CAY10647 can halt cell division, leading to cell cycle arrest .
Result of Action
The primary result of CAY10647’s action is the inhibition of cancer cell growth . By preventing tubulin polymerization and disrupting the cell cycle, CAY10647 can halt the proliferation of cancer cells . It has been shown to inhibit the growth of multidrug-resistant cancer cells in vitro and melanoma xenograft tumor growth in vivo .
Action Environment
The efficacy and stability of CAY10647 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the tumor microenvironment in the case of cancer treatment . .
Biochemical Analysis
Biochemical Properties
CAY10647 interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction is crucial as tubulin is a key component of the cell’s cytoskeleton, which maintains cell shape, enables cell movement, and plays vital roles in intracellular transport and cell division .
Cellular Effects
In the context of cancer cells, CAY10647 has been observed to prevent their proliferation . It inhibits melanoma xenograph tumor growth in vivo, indicating its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of CAY10647 involves binding to tubulin and preventing its polymerization . This disrupts the formation of microtubules, structures that are essential for cell division, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The effects of CAY10647 on cancer cells have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, CAY10647 has shown to inhibit melanoma xenograph tumor growth
Metabolic Pathways
The specific metabolic pathways that CAY10647 is involved in are not clearly defined in the current literature. Its interaction with tubulin suggests it may influence pathways related to cell division and growth .
Subcellular Localization
Given its interaction with tubulin, it is likely to be found in areas of the cell where tubulin and microtubules are abundant .
Preparation Methods
The synthesis of CAY10647 involves the formation of the aryl-benzoyl-imidazole structure. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Introduction of Aryl and Benzoyl Groups: The aryl and benzoyl groups are introduced through substitution reactions, where the appropriate aryl and benzoyl halides react with the imidazole ring.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of ≥98%.
Industrial production methods for CAY10647 are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
CAY10647 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the aryl and benzoyl groups.
Oxidation and Reduction Reactions: The imidazole ring and the aryl groups can participate in oxidation and reduction reactions under suitable conditions.
Polymerization Inhibition: CAY10647 binds to tubulin and prevents its polymerization, which is a crucial reaction in its mechanism of action.
Common reagents and conditions used in these reactions include:
Substitution Reactions: Aryl and benzoyl halides, base catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10647 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of cancer cell growth, particularly in multidrug-resistant cancer cells and melanoma.
Tubulin Polymerization Studies: Researchers use CAY10647 to investigate the mechanisms of tubulin polymerization and its inhibition.
Drug Development: The compound serves as a lead compound for developing new anticancer agents targeting the colchicine binding site in tubulin.
Comparison with Similar Compounds
CAY10647 is unique in its ability to inhibit tubulin polymerization and prevent the proliferation of multidrug-resistant cancer cells. Similar compounds include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Vinblastine: Another tubulin polymerization inhibitor used in cancer chemotherapy.
Paclitaxel: A compound that stabilizes microtubules and prevents their depolymerization, used in cancer treatment.
Compared to these compounds, CAY10647 has shown specific efficacy in inhibiting melanoma xenograft tumor growth and preventing the proliferation of multidrug-resistant cancer cells .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVLHQVMBNLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.